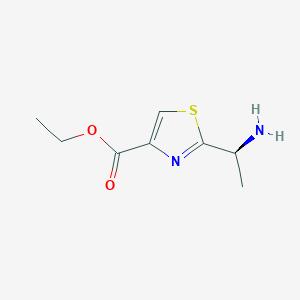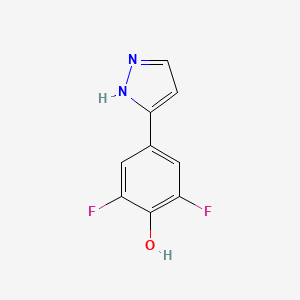![molecular formula C9H8BrNS B11772629 6-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B11772629.png)
6-(Bromomethyl)-2-methylbenzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Bromomethyl)-2-methylbenzo[d]thiazole is a chemical compound with the molecular formula C9H8BrNS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2-methylbenzo[d]thiazole typically involves the bromination of 2-methylbenzo[d]thiazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The choice of solvent and brominating agent may also be adjusted to reduce costs and improve safety.
化学反応の分析
Types of Reactions
6-(Bromomethyl)-2-methylbenzo[d]thiazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form the corresponding thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Coupling Reactions: Palladium catalysts are commonly used in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Coupling Reactions: Products are typically more complex aromatic compounds with extended conjugation.
科学的研究の応用
6-(Bromomethyl)-2-methylbenzo[d]thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 6-(Bromomethyl)-2-methylbenzo[d]thiazole depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby modulating their activity .
類似化合物との比較
Similar Compounds
2-(Bromomethyl)benzo[d]thiazole: Similar in structure but lacks the methyl group at the 2-position.
6-(Chloromethyl)-2-methylbenzo[d]thiazole: Similar but with a chlorine atom instead of bromine.
2-Methylbenzo[d]thiazole: Lacks the bromomethyl group.
Uniqueness
6-(Bromomethyl)-2-methylbenzo[d]thiazole is unique due to the presence of both a bromomethyl and a methyl group on the benzothiazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and biological studies .
特性
分子式 |
C9H8BrNS |
|---|---|
分子量 |
242.14 g/mol |
IUPAC名 |
6-(bromomethyl)-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8BrNS/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5H2,1H3 |
InChIキー |
MJBDYJJNMNFEPN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(S1)C=C(C=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-ol](/img/structure/B11772556.png)
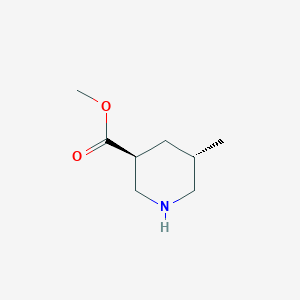
![2',4'-Dimethyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B11772562.png)

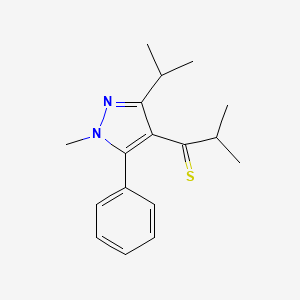
![2-(Difluoromethoxy)-6-ethoxybenzo[d]oxazole](/img/structure/B11772576.png)
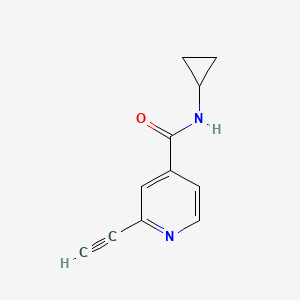
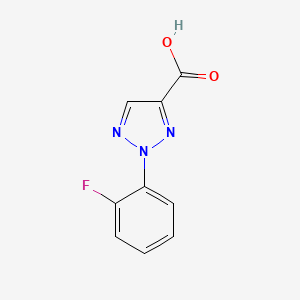
![3-Methyl-6,6A-dihydro-3AH-cyclopenta[D]isoxazol-5(4H)-one](/img/structure/B11772582.png)
![4-(2-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-tolyl-nicotinonitrile](/img/structure/B11772590.png)
